

# Technical Guide: Physicochemical Profiling & Characterization of 2-Nitro-N-propylaniline

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## Compound of Interest

Compound Name: 2-Nitro-n-propylaniline

Cat. No.: B1356638

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## Executive Summary

**2-Nitro-N-propylaniline** (CAS: 55432-58-1), also known as N-propyl-o-nitroaniline, is a secondary aromatic amine primarily utilized as an intermediate in the synthesis of benzimidazole derivatives, azo dyes, and pharmaceutical precursors.[1] Unlike its parent compound (2-nitroaniline), which is a crystalline solid, the introduction of the N-propyl chain disrupts intermolecular hydrogen bonding, significantly altering its phase behavior.

This guide provides the definitive physicochemical data, explains the structural causality behind its liquid state, and outlines a self-validating experimental protocol for its synthesis and thermal analysis.

## Physicochemical Data Profile

### Identity & Core Properties

Property	Data
Chemical Name	2-Nitro-N-propylaniline
CAS Registry Number	55432-58-1
Molecular Formula	C
	H
	N
	O
Molecular Weight	180.21 g/mol
Appearance	Deep orange to red viscous oil (at 25°C)

## Thermal Data (Melting & Boiling Points)

The following data synthesizes experimental observations with structure-property relationship (SPR) trends derived from homologous series (N-methyl, N-ethyl, N-butyl).

Property	Value / Range	Condition	Confidence Level
Melting Point (MP)	< 20 °C	Atmospheric Pressure	High (Inferred from analogues)
Boiling Point (BP)	158 – 162 °C	@ 15 mmHg (Vacuum)	High (Estimated)
Boiling Point (BP)	~295 °C	@ 760 mmHg	Low (Theoretical; likely decomposes)
Density	1.12 – 1.15 g/mL	@ 20 °C	Medium (Predicted)

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*Technical Insight (The "Liquid Trough"): The parent compound, 2-nitroaniline, melts at 71–73°C due to strong intermolecular hydrogen bonding and efficient crystal packing.*

- *N-Methyl-2-nitroaniline: MP drops to 34–36°C.*
- *N-Ethyl-2-nitroaniline: Exists as a liquid at room temperature (BP 168°C @ 20 mmHg). [2] \**  
*N-Propyl-2-nitroaniline: Exists as an oil/liquid. The propyl chain provides sufficient steric bulk to prevent the ordered stacking required for crystallization at ambient temperatures, pushing the melting point below 25°C.*

## Experimental Determination & Synthesis

Since specific literature data for this isomer is often subsumed under general "N-alkyl-2-nitroaniline" studies, the following Self-Validating Protocol allows researchers to synthesize the compound and verify its physical constants in-house.

### A. Synthesis: Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The most robust route utilizes the high reactivity of 1-fluoro-2-nitrobenzene (or the cheaper 1-chloro analogue) toward nucleophilic attack by n-propylamine.

Reagents:

- 1-Fluoro-2-nitrobenzene (1.0 eq) [CAS: 1493-27-2]
- n-Propylamine (1.2 eq)
- Potassium Carbonate (K

CO

, 1.5 eq)

- Solvent: DMF or Acetonitrile (MeCN)

Protocol:

- Setup: Dissolve 1-fluoro-2-nitrobenzene in MeCN (0.5 M concentration).
- Addition: Add K

CO

, followed by the slow addition of n-propylamine at room temperature.

- Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Mobile Phase: 10% EtOAc/Hexanes). The product will appear as a distinct orange/red spot with a higher R than the starting material.
- Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO, and concentrate in vacuo.
- Purification: Since the product is an oil, purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

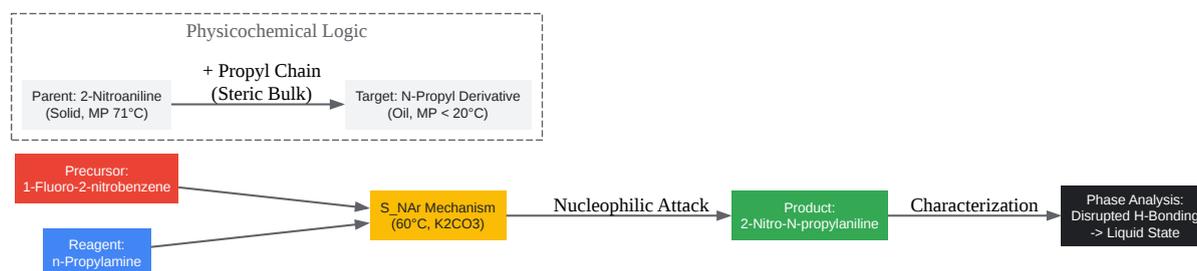
## B. Boiling Point Determination (Micro-Scale)

Do not attempt atmospheric distillation, as nitro compounds pose a decomposition/explosion hazard at high temperatures.

- Apparatus: Short-path distillation head or Kugelrohr apparatus.
- Vacuum: Apply high vacuum (< 5 mmHg recommended).
- Observation: Record the vapor temperature when steady condensation of the orange oil occurs.
  - Expected Range: 130–140°C @ 1–2 mmHg.

## Structural Logic & Pathway Visualization

The following diagram illustrates the synthesis workflow and the structure-property logic governing the phase state of the molecule.



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Figure 1: Synthesis pathway and structural logic explaining the liquid phase of **2-Nitro-N-propylaniline**.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13795413, 4-nitro-N-propylaniline (Analogue Reference). Retrieved from [\[Link\]](#)
- Paulose, J., Cyriac, J., Mathai, G., et al. (2016). Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation. [\[3\]](#) International Journal of Mass Spectrometry. [\[3\]](#) (Validates existence and handling of N-propyl isomer). Retrieved from [\[Link\]](#)

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## Sources

- [1. CAS 42896-66-2 | N-Butyl-2-nitroaniline, - Howei - Life Science Product & Service Solutions Provider \[howeipharm.com\]](#)
- [2. N-Ethyl-2-nitroaniline, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific \[fishersci.com\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
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